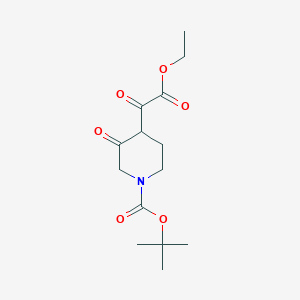

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS: 518990-24-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-oxo (keto) group at the 3-position, and a 2-ethoxy-2-oxoacetyl substituent at the 4-position. Its molecular formula is C₁₄H₂₁NO₆, with a molecular weight of 299.32 g/mol . The compound is commonly used in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and heterocyclic scaffolds . Its synthesis typically involves alkylation or condensation reactions, such as the coupling of tert-butyl bromoacetate with a piperidine precursor under basic conditions .

Key spectroscopic data include:

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c1-5-20-12(18)11(17)9-6-7-15(8-10(9)16)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRZQCWWTMOYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Functionalization

The piperidine ring is first modified to introduce ketone and ester functionalities. For example, 3-oxopiperidine serves as a precursor, where the 4-position is targeted for acylation. Ethoxyacetyl chloride is frequently employed as the acylating agent under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF). This step yields 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine.

Boc Protection Strategy

The introduction of the tert-butyl carbamate group is achieved using di-tert-butyl dicarbonate (Boc anhydride). This reaction is catalyzed by palladium-based catalysts, such as Pd/C or Pd(OH)₂, in polar solvents like methanol or ethanol. The Boc group protects the amine functionality, ensuring regioselectivity in subsequent reactions. A typical reaction setup involves:

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Key adaptations from laboratory methods include:

Solvent and Reagent Optimization

Large-scale reactions often substitute dichloromethane with ethyl acetate or methyl ethyl ketone to reduce environmental and safety risks. For instance, ethyl acetate is preferred in acylation steps due to its lower toxicity and higher boiling point, facilitating easier separation.

Catalytic Efficiency

Palladium catalysts are reused through filtration and reactivation processes to minimize costs. Industrial setups employ fixed-bed reactors with Pd/C catalysts, achieving turnover numbers (TON) exceeding 500.

Table 1: Comparison of Catalysts in Boc Protection

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | Methanol | 25 | 92 | 99.5 |

| Pd(OH)₂/C | Ethanol | 30 | 89 | 98.8 |

| Pd(OAc)₂ | THF | 28 | 85 | 97.2 |

Data adapted from patent US11254641B2.

Reaction Condition Optimization

Temperature and Time Dependence

The acylation step is highly temperature-sensitive. Below 15°C, reaction rates drop significantly, while temperatures above 30°C promote side reactions, such as over-oxidation. Optimal conditions are:

pH Control in Workup Procedures

Post-reaction workup involves neutralization with dilute hydrochloric acid (pH 5–6) to precipitate unreacted reagents. This step ensures a final product purity of ≥99% after recrystallization from hexane/ethyl acetate mixtures.

Novel Intermediates and Byproduct Management

Key Intermediates

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate. Research indicates that modifications in the piperidine structure can enhance antibacterial activity against various pathogens. For instance, compounds similar to this derivative have shown promising results in inhibiting bacterial growth, particularly against resistant strains .

Drug Development

The compound's unique structural features make it a candidate for further drug development. Its ability to interact with biological targets suggests potential applications in treating infections or diseases caused by bacteria resistant to conventional antibiotics. The ongoing exploration into its pharmacodynamics and pharmacokinetics is crucial for establishing its viability as a therapeutic agent .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a valuable reagent in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions, including condensation and cyclization processes. The versatility of this compound allows chemists to explore new synthetic pathways that could lead to the discovery of novel compounds with enhanced properties .

Catalysis

This compound can also function as a catalyst or catalyst precursor in organic transformations. Its ability to facilitate reactions while maintaining stability under various conditions makes it an attractive option for chemists looking to optimize reaction yields and selectivity .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into its use as a monomer or additive in polymer synthesis is ongoing, with potential applications in creating advanced materials for packaging, coatings, and biomedical devices .

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology. By modifying its structure, researchers can create nanoparticles that exhibit unique optical or electronic properties, which could be useful in sensors or drug delivery systems .

Case Studies and Research Findings

Mechanism of Action

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate is similar to other piperidine derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate are compared below with analogous piperidine derivatives. Key differences in substituent positioning, electronic effects, and steric hindrance influence their reactivity and applications.

Table 1: Structural and Functional Comparison

*Similarity scores derived from Tanimoto coefficient-based structural comparisons .

Key Observations:

Substituent Position and Reactivity :

- The 3-oxo group in the target compound increases electrophilicity at the 4-position, making it prone to nucleophilic substitution. In contrast, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 324769-06-4) shows reduced reactivity due to steric shielding .

- Methoxy analogs (e.g., CAS 1159983-63-7) exhibit faster hydrolysis rates compared to ethoxy derivatives due to smaller alkyl groups .

Steric and Electronic Effects :

- The tert-butyl group in all compounds provides steric protection for the piperidine nitrogen, enhancing stability under acidic conditions .

- Ethoxy substituents (e.g., in CAS 518990-24-4) offer a balance between lipophilicity and metabolic stability, making them preferred in drug discovery .

Synthetic Utility: The target compound is pivotal in synthesizing diazepinoindole derivatives (e.g., GSK-3 inhibitors) via condensation with indole carboxaldehydes . tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS 117565-57-8) is more suited for alkylation reactions due to its unhindered 4-oxo group .

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS No. 518990-24-4) is a synthetic compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological evaluations based on diverse research studies.

The molecular formula of this compound is , with a molecular weight of 299.32 g/mol. It is characterized by the following structural features:

- IUPAC Name : tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate

- Purity : Typically reported at 95% in commercial preparations .

Synthesis

The synthesis of this compound generally involves nucleophilic substitution reactions, where tert-butyl bromoacetate reacts with a piperidine derivative under basic conditions. The reaction conditions are optimized to achieve high yields and purity. For example, one study reported a yield of 79% using triethylamine as a base in THF solvent .

Research indicates that compounds similar to tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine derivatives exhibit various pharmacological activities, including:

- Antidiabetic Effects : Some studies suggest that these compounds may influence metabolic pathways related to insulin sensitivity and glucose metabolism, potentially offering therapeutic benefits for type 2 diabetes .

- Antioxidant Properties : The presence of oxoacetyl groups may enhance the antioxidant capacity of the compound, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Due to structural similarities with known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds:

- In Vitro Studies : A study demonstrated that derivatives of piperidine exhibited significant inhibition of certain enzymes linked to metabolic disorders, supporting their potential as therapeutic agents for conditions like obesity and insulin resistance .

- In Vivo Evaluations : Research involving animal models has shown that certain analogs can significantly lower serum levels of retinol binding protein (RBP4), which is implicated in metabolic syndrome and cardiovascular diseases .

- Structural Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the piperidine ring and substituents can dramatically affect the biological activity, indicating the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Q & A

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electrophilicity at the carbonyl carbon.

- Fukui Indices : Identify nucleophilic/electrophilic sites using Multiwfn software.

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.